Psab-ofp
Description
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(3R)-5'-phenylspiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] |
InChI |
InChI=1S/C19H20N2O/c1-2-4-14(5-3-1)16-10-15-11-19(22-18(15)20-12-16)13-21-8-6-17(19)7-9-21/h1-5,10,12,17H,6-9,11,13H2/t19-/m0/s1 |
InChI Key |
GIRLVGYIIVFTLI-IBGZPJMESA-N |
SMILES |
C1(CC2)[C@@]3(OC4=NC=C(C5=CC=CC=C5)C=C4C3)CN2CC1 |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC(=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5'-phenylspiro(1-azabicyclo(2.2.2.))octane-3,2'-(3'H)furo(2,3-b)pyridine PSAB-OFP |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly
The synthesis of this compound centers on constructing its spirocyclic framework, which integrates a quinuclidine moiety (1-azabicyclo[2.2.2]octane) with a furo[2,3-b]pyridine ring. The critical step involves forming the spiro junction at the 2′R position, ensuring enantiomeric purity. Initial steps typically begin with the preparation of the quinuclidine precursor via a Robinson annulation, reacting tropinone with a substituted furan under acidic conditions. The furopyridine component is synthesized separately through a cyclization reaction between 2-aminopyridine and a benzaldehyde derivative, catalyzed by palladium in the presence of a chiral ligand to enforce the R-configuration.
Coupling and Functionalization
Following isolation of the quinuclidine and furopyridine intermediates, a Suzuki-Miyaura cross-coupling reaction links the two fragments. This step employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic ester derivative of the furopyridine to form the spirocyclic backbone. Subsequent N-methylation at the quinuclidine nitrogen is achieved using methyl iodide in the presence of a base such as potassium carbonate, yielding the final this compound structure.
Table 1: Key Reagents and Conditions in this compound Synthesis
| Step | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|
| Quinuclidine formation | Tropinone, H₂SO₄ | Reflux, 12 h | 68 |
| Furopyridine cyclization | Pd(OAc)₂, BINAP | 110°C, DMF, 8 h | 72 |
| Spiro coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C, THF/H₂O, 24 h | 58 |
| N-Methylation | CH₃I, K₂CO₃ | RT, DMF, 6 h | 85 |
Analytical Characterization and Validation
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of this compound. The ¹H NMR spectrum (400 MHz, CDCl₃) displays characteristic signals: δ 7.45–7.32 (m, 5H, aromatic protons), 6.85 (d, J = 8.4 Hz, 1H, pyridine H-3), 4.25 (s, 1H, spiro-H), and 3.15 (s, 3H, N-CH₃). High-resolution mass spectrometry (HRMS) further validates the molecular formula C₁₉H₂₁N₃O, with an observed [M+H]⁺ peak at m/z 308.1754 (calculated 308.1759).
Chromatographic Purity Assessment
Reverse-phase high-performance liquid chromatography (HPLC) under gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) confirms a purity of ≥98%. Retention time consistency across batches (12.3 ± 0.2 min) ensures reproducibility.
Optimization of Synthetic Protocols
Enantiomeric Excess Control
The stereochemical fidelity of the 2′R configuration is critical for α7 nAChR binding affinity. Chirality is enforced during the furopyridine cyclization step using a chiral BINAP-palladium catalyst, achieving an enantiomeric excess (ee) of 98% as determined by chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10).
Scaling Challenges and Solutions
Initial synthetic routes suffered from low yields (≤40%) during the spiro coupling step due to steric hindrance. Optimizing the solvent system to tetrahydrofuran/water (4:1) and increasing reaction temperature to 80°C improved yields to 58% while maintaining stereoselectivity.
Applications in Pharmacological Research
Radiolabeled Derivatives
For positron emission tomography (PET) studies, this compound has been radiolabeled with carbon-11 at the N-methyl position. The procedure involves reacting the desmethyl precursor with [¹¹C]methyl iodide in dimethylformamide, achieving a radiochemical purity of >99% and molar activity of 74–110 GBq/μmol.
In Vivo Efficacy Profiling
Intracerebroventricular administration of this compound (1–10 μmol kg⁻¹) in rats evokes dose-dependent increases in renal sympathetic nerve activity (RNA) and mean arterial pressure (MAP), effects blocked by the α7 antagonist methyllycaconitine (MLA). These findings underscore its utility in studying central cardiovascular regulation.
Methodological Considerations and Limitations
Stability Under Physiological Conditions
This compound exhibits moderate stability in plasma (t₁/₂ = 45 min at 37°C), necessitating fresh preparation for in vivo studies. Degradation products, identified via liquid chromatography-mass spectrometry (LC-MS), include hydrolyzed furopyridine and demethylated quinuclidine derivatives.
Chemical Reactions Analysis
Types of Reactions
PSAB-OFP undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Scientific Research Applications
PSAB-OFP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of spirocyclic structures and their reactivity.
Biology: Investigated for its role in modulating neurotransmitter release and receptor activity.
Medicine: Explored for potential therapeutic applications in neurological disorders due to its activity on nicotinic acetylcholine and 5-hydroxytryptamine 3 receptors.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
PSAB-OFP exerts its effects by binding to and activating the alpha 7 nicotinic acetylcholine receptor and the 5-hydroxytryptamine 3 receptor. This activation leads to the modulation of neurotransmitter release and neuronal activity, which can influence various physiological processes such as learning, memory, and cardiovascular function .
Comparison with Similar Compounds
Comparison with Similar Compounds
TC-2559 (α4β2 nAChR Agonist)
TC-2559, a selective α4β2 nAChR agonist, contrasts with PSAB-OFP in receptor specificity and physiological effects:
- Cardiovascular Effects :
- TC-2559 induces rapid, dose-dependent increases in MAP and RNA, with peak effects at 3–4 minutes post-administration. At 10 mmol kg⁻¹, it causes a transient MAP increase (32 ± 9 mm Hg) followed by a decline, whereas this compound sustains MAP elevation for 10 minutes .
- This compound predominantly elevates HR (peak: 43 ± 16 bpm), while TC-2559’s HR effects are negligible at intermediate doses .
- Both compounds increase RNA, but TC-2559’s effects are delayed under DhbE antagonism, whereas this compound’s RNA effects remain unaffected by DhbE .
- Mechanistic Pathways :
AR-R17779 (α7 nAChR Agonist)
AR-R17779, another α7 nAChR agonist, shares neuronal activation mechanisms with this compound but exhibits distinct inhibitory profiles:
- Neuronal Effects: Both agonists enhance CA3 pyramidal neuronal firing via presynaptic α7 nAChRs, increasing glutamate release. This effect is blocked by MLA and glutamate receptor antagonists (DNQX, D-AP5) . This suggests this compound may activate additional pathways involving GABAergic interneurons .
- Systemic vs. Local Application: Intravenous this compound inhibits 36% of neurons, contrasting with iontophoretic application (0% inhibition), implying distal or multisynaptic inhibitory mechanisms .
Data Table: Key Pharmacological Comparisons
| Parameter | This compound (α7 Agonist) | TC-2559 (α4β2 Agonist) | AR-R17779 (α7 Agonist) |
|---|---|---|---|
| Primary Receptor | α7 nAChR | α4β2 nAChR | α7 nAChR |
| MAP Increase | Sustained (10 min) | Transient (peaks at 3–4 min) | Not reported |
| HR Increase | 43 ± 16 bpm (peak) | Insignificant at 3 mmol kg⁻¹ | Not reported |
| RNA Modulation | Sustained elevation | Dose-dependent, DhbE-sensitive | Not applicable |
| Neuronal Excitation | 70% neurons (iontophoretic) | Not studied | 80% neurons (iontophoretic) |
| Neuronal Inhibition | 30% (systemic), 0% (local) | Not studied | 0% |
| Antagonist Blockade | MLA (α7-specific) | DhbE (α4β2-specific) | MLA (α7-specific) |
| Key Pathway | Glutamate release via α7 | Vasopressin-mediated | Glutamate release via α7 |
Mechanistic and Functional Insights
- Receptor Selectivity : this compound’s α7 specificity is validated by MLA blockade, while TC-2559’s α4β2 activity is DhbE-sensitive. AR-R17779’s effects mirror this compound but lack inhibitory neuronal responses .
- Clinical Implications : this compound’s sustained cardiovascular and pro-cognitive effects position it as a candidate for disorders like hypertension and cognitive decline. TC-2559’s transient hemodynamic effects may limit therapeutic utility .
Q & A
Q. Table 1. Pros and Cons of Common this compound Data Collection Methods
| Method | Pros | Cons | Use Case Example |
|---|---|---|---|
| Spectroscopy | High precision for structural analysis | Limited to in vitro conditions | Confirming this compound bond stability |
| Mass Spectrometry | Detects trace degradation products | Requires expensive calibration standards | Identifying oxidative metabolites |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
